3-Amino-1-(bicyclo[3.1.0]hexan-3-YL)-2-methylpropan-1-OL
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Overview
Description
3-Amino-1-(bicyclo[3.1.0]hexan-3-YL)-2-methylpropan-1-OL is a unique compound characterized by its bicyclic structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The bicyclo[3.1.0]hexane scaffold is prevalent in natural products and synthetic bioactive compounds, making it a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(bicyclo[3.1.0]hexan-3-YL)-2-methylpropan-1-OL can be achieved through a (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This method involves the use of an organic or iridium photoredox catalyst and blue LED irradiation to obtain good yields for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline, providing access to important building blocks for medicinal chemistry .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthetic route mentioned above can be scaled up for industrial applications. The use of photoredox catalysis and blue LED irradiation offers a sustainable and efficient approach for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(bicyclo[3.1.0]hexan-3-YL)-2-methylpropan-1-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various ketones, alcohols, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Amino-1-(bicyclo[3.1.0]hexan-3-YL)-2-methylpropan-1-OL has several scientific research applications:
Chemistry: The compound serves as a valuable building block for the synthesis of complex organic molecules.
Biology: It is used in the study of biological pathways and interactions due to its unique structure.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-1-(bicyclo[3.1.0]hexan-3-YL)-2-methylpropan-1-OL involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into unique binding sites on proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, including the inhibition or activation of specific pathways involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
Crispatene: A natural product with a similar bicyclic structure.
Cycloeudesmol: A sesquiterpene isolated from marine sources.
Laurinterol: Another marine-derived compound with potent bioactivities.
Uniqueness
3-Amino-1-(bicyclo[3.1.0]hexan-3-YL)-2-methylpropan-1-OL is unique due to its specific amino and hydroxyl functional groups, which provide distinct reactivity and potential for derivatization. Its bicyclic structure also offers a rigid framework that can be exploited in the design of new bioactive molecules.
Properties
Molecular Formula |
C10H19NO |
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Molecular Weight |
169.26 g/mol |
IUPAC Name |
3-amino-1-(3-bicyclo[3.1.0]hexanyl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C10H19NO/c1-6(5-11)10(12)9-3-7-2-8(7)4-9/h6-10,12H,2-5,11H2,1H3 |
InChI Key |
XOYYTCMUJXPWAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C(C1CC2CC2C1)O |
Origin of Product |
United States |
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